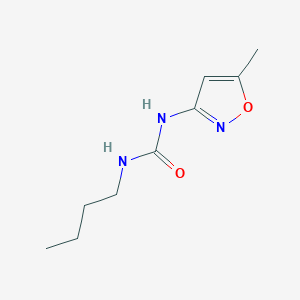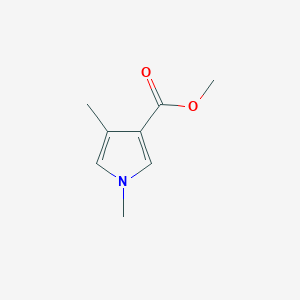![molecular formula C13H11FO B6612759 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol CAS No. 64465-55-0](/img/structure/B6612759.png)
4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Overview
Description
4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol (4F2MBO) is a compound belonging to the class of organic compounds known as biphenyls. It is a colorless, crystalline solid with a molecular weight of 284.25 g/mol and a melting point of 97.5 °C. It is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. 4F2MBO has been studied extensively for its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.
Scientific Research Applications
4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, this compound has been used to study the effects of oxidative stress on cell physiology, as well as to study the effects of oxidative stress on the expression of genes involved in the regulation of cell growth and differentiation.
Mechanism of Action
4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol has been studied for its potential mechanism of action. It has been proposed that this compound may act as an inhibitor of acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, this compound has been proposed to act as an antioxidant, reducing the effects of oxidative stress on cell physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to possess antioxidant activity, reducing the effects of oxidative stress on cell physiology. Additionally, this compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Advantages and Limitations for Lab Experiments
The use of 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol in lab experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, this compound is a relatively stable compound, and it is relatively non-toxic. However, there are also some limitations to its use in lab experiments. This compound has a relatively low solubility in water, and it is difficult to dissolve in organic solvents. Additionally, this compound can be difficult to purify, and it is prone to degradation.
Future Directions
There are several potential future directions for research on 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol. Further studies could be conducted to investigate the effects of this compound on cellular physiology, as well as its potential mechanism of action. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential use as an inhibitor of acetylcholinesterase. Additionally, further research could be conducted to investigate the potential uses of this compound in the synthesis of other organic compounds. Finally, further research could be conducted to investigate the potential toxicity of this compound, as well as its potential environmental impact.
properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-8-11(14)4-7-13(9)10-2-5-12(15)6-3-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWLGZRQBJHLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613461 | |
| Record name | 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64465-55-0 | |
| Record name | 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6612695.png)
![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)


![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)



![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)

